molecular formula C9H7N B1266556 3-Ethenylbenzonitrile CAS No. 5338-96-5

3-Ethenylbenzonitrile

Cat. No. B1266556
CAS RN: 5338-96-5
M. Wt: 129.16 g/mol
InChI Key: FDIHXBYYQCPWDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Ethenylbenzonitrile synthesis involves multiple steps, including nitration, esterification, amination, and dehydration, using benzoic acid as the starting material. An improved method for synthesizing 3-ethyl-4-hydroxy-5-methylbenzonitrile involves a non-classical approach by introducing the nitrile via para-selective formylation, followed by transformation of the intermediate aldehyde into the nitrile with hydroxylamine-O-sulfonic acid (HOSA), showcasing the versatility in synthetic approaches for related nitrile compounds (Schäfer & Fleischer, 2023).

Molecular Structure Analysis

The molecular structure of nitrile compounds, including 3-Ethenylbenzonitrile, is significantly influenced by substituents on the benzene ring. Studies using rotational spectroscopy have revealed how electron-withdrawing groups, such as nitro groups, affect the molecular structure by altering electron density and steric interactions (Graneek, Bailey, & Schnell, 2018).

Chemical Reactions and Properties

The chemical reactivity of nitrile compounds can be demonstrated through various reactions, such as nitrosation and subsequent iron(III)-catalyzed C-C bond cleavage, showcasing their potential for further chemical transformations. For example, 2-aminobenzonitriles can be synthesized from 2-arylindoles through these reactions, indicating the versatility of nitriles in organic synthesis (Chen et al., 2018).

Physical Properties Analysis

The physical properties of nitrile compounds are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups affects their dipole moment, stability, and interaction with electric fields, which is crucial for applications in materials science and molecular electronics (Graneek, Bailey, & Schnell, 2018).

Scientific Research Applications

Application 1: Organic Light Emitting Diodes (OLEDs)

  • Scientific Field : Organic Electronics
  • Summary of Application : 3-Ethenylbenzonitrile is used in the synthesis of novel fluorescent materials, which are suitable for OLED applications .
  • Methods of Application : The fluorescent materials are designed and synthesized by linking a strongly electron-donating triphenylamine (TPA) and a bulky tetraphenylethylene (TPE) through a thienothiophene, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile, and possessing a strongly electron-withdrawing nitrile moiety .
  • Results or Outcomes : These materials exhibited mega Stokes shifts between 113 and 177 nm, and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution. Their solid-state quantum yields were recorded to be between 9 and 58%, and their solution quantum yields were determined to be close to 100%. The OLEDs fabricated from these compounds had performances with a maximum luminance of around 2800 cd m−2, a maximum current efficiency of 4.70 cd A−1 and displayed emission colors from blue to green and yellowish green .

Application 2: Fluorescent Probes for Parkinson’s Disease

  • Scientific Field : Biomedical Research
  • Summary of Application : 3-Ethenylbenzonitrile is used in the design of “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

Safety And Hazards

The safety information for 3-Ethenylbenzonitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

properties

IUPAC Name

3-ethenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIHXBYYQCPWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968030
Record name 3-Ethenylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethenylbenzonitrile

CAS RN

5338-96-5
Record name NSC3446
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Record name 3-Ethenylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethenylbenzonitrile
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Synthesis routes and methods

Procedure details

To a stirred suspension of methyltriphenylphosphonium bromide (75 g, 209.71 mmol) in dry THF (750 mL) at 0° C. under nitrogen was added dropwise n-BuLi (83 mL, 2.5 M in hexanes, 207.50 mmol). The mixture was warmed to room temperature. 3-Cyanobenzaldehyde (25 g, 190.65 mmol) was added as a solid in 5 g batches, and the mixture was stirred at room temperature overnight. The reaction was quenched in water, and the solvent was removed under vacuum. The residue was dissolved in the minimal amount of THF, and triphenylphosphine oxide was precipitated using ether. The solid was filtered through diatomaceous earth, and the filtrate was concentrated. Distillation by Kugelrhor at 90° C./33 Pa (0.25 mm Hg) gave the product as a colorless oil (15.5 g, 62%).
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
75 g
Type
catalyst
Reaction Step Three
Name
Quantity
750 mL
Type
solvent
Reaction Step Three
Yield
62%

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